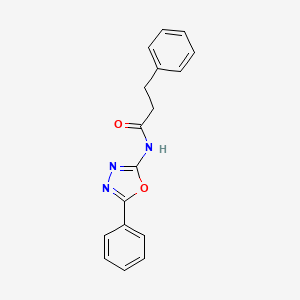

(4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(thiomorpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(thiomorpholino)methanone, also known as EPTQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPTQ belongs to the class of quinoline derivatives, which are known to exhibit a wide range of pharmacological activities.

Scientific Research Applications

Fluorescent Labeling and Sensing

Quinoline derivatives are notable for their applications in fluorescent labeling and sensing due to their strong fluorescence properties and stability in various pH ranges. For instance, 6-Methoxy-4-quinolone (6-MOQ) exhibits strong fluorescence with a large Stokes' shift in aqueous media, making it a potent fluorophore for biomedical analysis. Its stability against light and heat, combined with its pH-insensitive fluorescence, makes it an ideal candidate for fluorescent labeling reagents in the determination of carboxylic acids (Hirano et al., 2004).

Anticancer Activity

Several quinoline derivatives have been investigated for their antiproliferative properties against various cancer cell lines. Compounds such as 1-aryl-3-ethoxycarbonyl-pyrido[2,3-g]isoquinolin-5,10-diones (PIQDs) have shown potent cytotoxic activity, with some demonstrating significant in vitro cytotoxicity. These compounds' ability to intercalate into double-stranded DNA and their suspected mechanism of action involving topoisomerases highlight their potential as anticancer agents (Bolognese et al., 2004).

Tubulin Polymerization Inhibition

Quinoline derivatives like 2-anilino-3-aroylquinolines have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, with some showing remarkable antiproliferative activity. These compounds inhibit tubulin polymerization, disrupt cell cycle progression at the G2/M phase, and induce apoptosis, making them promising candidates for cancer therapy (Srikanth et al., 2016).

Antimicrobial Activity

Substituted ethyl 2-(quinolin-4-yl)-propanoates, derived from 4-hydroxyquinolines, have demonstrated potent antimicrobial activity against various strains, including Helicobacter pylori. The synthesis of these compounds involves the Gould-Jacobs reaction, showcasing the versatility of quinoline derivatives in developing new antimicrobial agents (Khan et al., 2013).

Corrosion Inhibition

Quinoline derivatives also find applications in corrosion inhibition, particularly for mild steel in acidic mediums. Their efficiency as corrosion inhibitors has been demonstrated through various techniques, including electrochemical studies and surface analysis. The inhibition process is attributed to the adsorption of quinoline molecules on the metal surface, providing a protective layer against corrosion (Singh et al., 2016).

properties

IUPAC Name |

[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2S/c1-3-27-22-15-21(17-6-4-16(2)5-7-17)24-20-9-8-18(14-19(20)22)23(26)25-10-12-28-13-11-25/h4-9,14-15H,3,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKOLZWZNXZXKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCSCC3)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(thiomorpholino)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

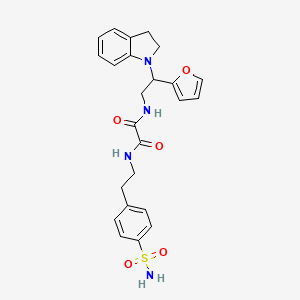

![5-((4-Methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2972899.png)

![3-Methoxy-4-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2972901.png)

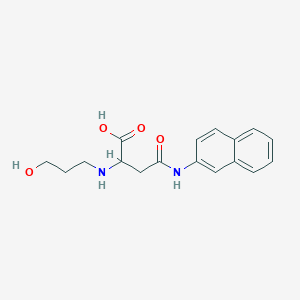

![N-(2,5-dimethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2972903.png)

![1-[(2,4-difluorophenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B2972911.png)

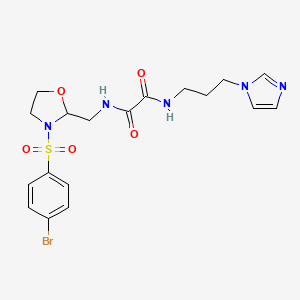

![Bicyclo[4.1.0]heptan-7-ylmethanamine hcl](/img/structure/B2972913.png)

![6-[(6,8-Difluoro-1,2,3,4-tetrahydroquinolin-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2972914.png)

![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2972919.png)